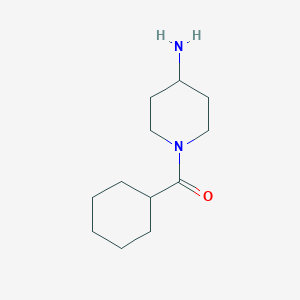

1-Cyclohexanecarbonylpiperidin-4-amine

描述

Contextualization within Amine and Piperidine (B6355638) Chemical Research

Amines and their derivatives are fundamental building blocks in organic chemistry, with the piperidine motif being a particularly privileged scaffold in medicinal chemistry. nih.govresearchgate.net Piperidine is a six-membered heterocyclic amine that is a core component of numerous pharmaceuticals and alkaloids. researchgate.net The exploration of piperidine derivatives is a vibrant area of research due to their diverse pharmacological activities, which span a wide range of therapeutic areas. nih.gov The synthesis and functionalization of the piperidine ring are key strategies in the development of new chemical entities with potential biological applications. nih.gov

Structural Features and Chemical Class Significance of 1-Cyclohexanecarbonylpiperidin-4-amine

This compound, with the chemical formula C₁₂H₂₂N₂O and a molecular weight of 210.32 g/mol , possesses a unique structural architecture that combines a piperidine ring with a cyclohexanecarbonyl group. The IUPAC name for this compound is (4-aminopiperidin-1-yl)(cyclohexyl)methanone. This structure is characterized by a primary amine group at the 4-position of the piperidine ring and a cyclohexylcarboxamide linkage at the nitrogen atom of the piperidine. The presence of both a basic amino group and an amide functionality imparts specific physicochemical properties to the molecule, influencing its reactivity, solubility, and potential for intermolecular interactions.

The N-acylpiperidine class, to which this compound belongs, is of significant interest in medicinal chemistry. The acyl group can modulate the electronic and steric properties of the piperidine nitrogen, influencing its basicity and pharmacokinetic profile. tjnpr.org

Interdisciplinary Relevance in Chemical and Biological Sciences

The structural motifs present in this compound suggest its potential utility across various scientific domains. In medicinal chemistry, piperidine-containing compounds are investigated for a vast array of biological activities, including but not limited to, antiviral, and anti-inflammatory properties. nih.govresearchgate.net The primary amine group offers a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. As a chemical intermediate, this compound can serve as a valuable building block for the synthesis of more complex molecules with desired biological or material properties. researchgate.net

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | (4-aminopiperidin-1-yl)(cyclohexyl)methanone |

| CAS Number | 565453-24-9 |

| Chemical Formula | C₁₂H₂₂N₂O |

| Molecular Weight | 210.32 g/mol |

| Canonical SMILES | C1CCC(CC1)C(=O)N2CCC(CC2)N |

| InChI Key | PRGJXILKTAARNY-UHFFFAOYSA-N |

Structure

3D Structure

属性

IUPAC Name |

(4-aminopiperidin-1-yl)-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h10-11H,1-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGJXILKTAARNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588198 | |

| Record name | (4-Aminopiperidin-1-yl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565453-24-9 | |

| Record name | (4-Aminopiperidin-1-yl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Product Research

Identification of 1-Cyclohexanecarbonylpiperidin-4-amine in Biological Samples

The identification of this compound as a potential natural product is a recent finding, emerging from the analysis of microbial metabolites. To date, the primary evidence for its natural occurrence comes from a 2024 study investigating the bioactive compounds produced by the bacterium Proteus mirabilis.

Microbial Metabolites

In a study focused on characterizing metabolites from Proteus mirabilis isolated from patients with urinary tract infections, this compound was identified as one of the compounds present. visionpublisher.info The analysis was conducted using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for separating and identifying volatile and semi-volatile compounds in a complex mixture. visionpublisher.info This research noted the presence of a diverse array of chemical structures produced by the bacterium, with this compound being listed among them. visionpublisher.info

The table below details the metabolites identified alongside this compound in the GC-MS analysis of Proteus mirabilis.

Table 1: Metabolites Identified in Proteus mirabilis by GC-MS Analysis

| Compound Name |

|---|

| Ethylsulfonylpropanone |

| Pyrazolo[1,5-a]pyridine, 3-methyl-2-phenyl |

| 3-Methyl-2-phenylbutanal |

| 1-Benzylindole-3-carboxylic acid |

| L-proline |

| This compound |

| 2,4-dimethyl-4-phenyloxolane |

| mono-Methyl isophthalate |

| 3-(benzyloxymethyl)cyclobutanone |

| 1-(4-methoxyphenoxy)propan-2-amine |

| 2-cyclopropylpropan-2-amine |

Data sourced from a 2024 study on bioactive metabolites from Proteus mirabilis. visionpublisher.info

Hypothetical Biogenetic Pathways of this compound

As of the current date, there is no published scientific literature detailing or proposing a hypothetical biogenetic pathway for this compound. The identification of this compound as a microbial metabolite is a preliminary finding from a single study. visionpublisher.info Elucidation of its biosynthetic origin would require further research, including isotopic labeling studies and genomic analysis of Proteus mirabilis to identify potential gene clusters responsible for its production.

Methodologies for Isolation and Characterization from Natural Sources

Currently, there are no specific methodologies published for the isolation and characterization of this compound from natural sources. The sole identification of this compound in a biological context was achieved through analytical techniques (GC-MS) applied to a bacterial culture, and the study did not report its isolation. visionpublisher.info The development of isolation protocols would be a necessary subsequent step to obtain a pure sample of the natural product for further structural confirmation and biological activity testing.

Synthetic Chemistry of 1 Cyclohexanecarbonylpiperidin 4 Amine and Analogues

Established Synthetic Routes to Piperidine-4-amine Scaffolds

The piperidine-4-amine core is a common structural motif in many biologically active compounds, and its synthesis has been extensively studied. Key approaches include reductive amination, ring-closing reactions, and alkylation/acylation strategies.

Reductive Amination Strategies for Piperidines

Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of amines. jocpr.com This strategy is particularly effective for preparing piperidine (B6355638) derivatives. The reaction involves the condensation of a carbonyl compound, such as a ketone or aldehyde, with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org

A common approach to the piperidine-4-amine scaffold involves the reductive amination of N-protected 4-piperidone (B1582916) derivatives. researchgate.netchemicalbook.com For instance, the reaction of N-Boc-4-piperidone with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a well-established method. chemicalbook.comnih.gov The choice of reducing agent is crucial, with sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄) also being frequently employed. organic-chemistry.orgmdma.ch The reaction conditions, including solvent and temperature, can be optimized to improve yields and selectivity. organic-chemistry.org

Catalytic reductive amination, using transition metal catalysts such as ruthenium, iridium, or nickel complexes, offers an alternative with high levels of regio- and stereoselectivity. jocpr.com These catalytic systems facilitate both the imine formation and the subsequent reduction. jocpr.com Additionally, double reductive amination of diketones with an amine source can also lead to the formation of the piperidine ring. nih.gov

Table 1: Common Reducing Agents in Reductive Amination for Piperidine Synthesis

| Reducing Agent | Abbreviation | Typical Reaction Conditions |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Acetic acid, DCE, room temperature |

| Sodium cyanoborohydride | NaBH₃CN | Methanol, controlled pH |

| Sodium borohydride | NaBH₄ | Methanol, reflux |

| Catalytic Hydrogenation | H₂/Pd, H₂/Ni, etc. | Various solvents, pressure |

Ring-Closing Reactions for Piperidine Core Formation

The formation of the piperidine ring through cyclization reactions is another fundamental strategy. beilstein-journals.orgnih.gov These methods involve the construction of the heterocyclic ring from an acyclic precursor containing the necessary atoms. nih.gov

One prominent method is ring-closing metathesis (RCM), which has been successfully applied to the synthesis of piperidine and pyrrolidine (B122466) cores. acs.orgresearchgate.net This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin, which can then be reduced to the saturated piperidine ring. acs.org

Intramolecular nucleophilic substitution is another common approach. nih.gov This can involve the cyclization of an amino-halide or an amino-alcohol derivative. nih.govorganic-chemistry.org For example, an ω-haloamine can undergo intramolecular cyclization to form the piperidine ring. nih.gov Radical cyclizations have also been investigated for the synthesis of piperidine and pyrrolidine derivatives. beilstein-journals.orgrsc.org Additionally, intramolecular hydroamination and other metal-catalyzed cyclizations are effective for constructing the piperidine skeleton. nih.gov

Alkylation and Acylation Approaches in Piperidine Synthesis

Alkylation and acylation reactions are essential for modifying the piperidine scaffold, particularly at the nitrogen atom. acs.org These reactions allow for the introduction of a wide variety of substituents, influencing the compound's properties.

N-alkylation of a pre-formed piperidine derivative is a straightforward method to introduce substituents on the nitrogen. odu.edu This is typically achieved by reacting the piperidine with an alkyl halide or other electrophilic alkylating agents. researchgate.net Similarly, N-acylation involves the reaction of the piperidine with an acylating agent, such as an acid chloride or anhydride, to form an amide. nih.gov

In the context of synthesizing substituted piperidines, these reactions can be performed on piperidine-4-amine derivatives where the 4-amino group is protected. nih.gov The nitrogen of the piperidine ring can be selectively alkylated or acylated, followed by deprotection of the 4-amino group. nih.gov Regioselective alkylation at other positions of the piperidine ring, such as the 2-position, can also be achieved through methods like the organolithiation of cyclic imines. lookchem.comacs.org

Targeted Synthesis of the 1-Cyclohexanecarbonylpiperidin-4-amine Moiety

The most direct and common method for the synthesis of this compound involves the acylation of 4-aminopiperidine (B84694). This reaction is typically carried out by treating 4-aminopiperidine with cyclohexanecarbonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

The synthesis can also be approached by first protecting the 4-amino group of a piperidine derivative, followed by acylation of the piperidine nitrogen with cyclohexanecarbonyl chloride, and concluding with the deprotection of the 4-amino group. For example, starting with 4-amino-1-Boc-piperidine, the piperidine nitrogen can be acylated, although this is less common due to the directness of acylating the more nucleophilic exocyclic amine. A more logical sequence involves the acylation of a protected 4-aminopiperidine, such as N-Boc-4-aminopiperidine, at the 4-amino position, followed by removal of the Boc protecting group and subsequent acylation of the ring nitrogen. However, the most straightforward route remains the direct acylation of 4-aminopiperidine.

Development of Novel and Efficient Synthetic Methodologies for this compound

Research into novel synthetic methodologies often focuses on improving efficiency, reducing the number of steps, and employing greener reaction conditions. One-pot syntheses that combine multiple reaction steps without isolating intermediates are highly desirable. nih.gov For instance, a one-pot procedure could involve the formation of the piperidine ring followed directly by the acylation step.

Flow chemistry, utilizing microreactors, has emerged as a powerful tool for the synthesis of heterocyclic compounds, including piperidines. beilstein-journals.org This technique can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. beilstein-journals.org The use of novel catalytic systems, such as photoredox catalysis, is also being explored for the synthesis of complex piperidine structures. ajchem-a.com

Stereoselective Synthesis of this compound Stereoisomers

When the piperidine ring or the cyclohexyl group is substituted, stereoisomers can exist. The stereoselective synthesis of these isomers is crucial as different stereoisomers can exhibit different biological activities. Asymmetric synthesis strategies are employed to control the stereochemistry of the final product.

Chiral auxiliaries can be used to induce stereoselectivity during the synthesis of the piperidine ring. nih.govresearchgate.net For example, a chiral amine can be used in a reductive amination reaction to create a specific stereocenter. researchgate.net Asymmetric catalysis, using chiral catalysts, is another powerful approach to enantioselectively synthesize piperidine derivatives. nih.gov This can be applied to various reaction types, including hydrogenation and cyclization reactions. nih.gov Furthermore, stereoselective reductions of substituted piperidones can provide access to specific diastereomers of substituted piperidinols, which can then be converted to the corresponding amines.

For this compound itself, if the cyclohexyl ring were to be substituted, for example, with a methyl group, diastereomers would be possible. The synthesis of specific stereoisomers would require stereocontrolled methods, potentially starting from a chiral pool of substituted cyclohexanecarboxylic acids or employing stereoselective reactions to introduce the substituent on the cyclohexane (B81311) ring.

Advanced Analytical Methodologies for 1 Cyclohexanecarbonylpiperidin 4 Amine

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental analytical tool for separating complex mixtures into their individual components. pickeringlabs.com For a compound like 1-Cyclohexanecarbonylpiperidin-4-amine, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Chromatography (IC) are the most relevant and powerful techniques for separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC method is typically developed. The primary amino group allows for detection by UV spectrophotometry, especially at lower wavelengths (200-210 nm) where the carboxyl group absorbs, though sensitivity and selectivity can be limited. shimadzu.com

Method development involves the systematic optimization of several parameters to achieve a desired separation. This includes selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and detector settings. For amine-containing compounds, issues like peak tailing can occur due to interactions with the silica (B1680970) support of the column. researchgate.net This can be mitigated by using end-capped columns or by adding mobile phase modifiers.

Once developed, the method must be validated to ensure it is suitable for its intended purpose. researchgate.net Validation demonstrates that the analytical procedure is accurate, precise, specific, linear, and robust. Key validation parameters are summarized in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from other peaks (e.g., impurities, degradation products) with no interference at the analyte's retention time. nih.gov |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. researchgate.net |

| Accuracy | The closeness of test results to the true value. Assessed using recovery studies on spiked samples. | Recovery typically between 98.0% and 102.0%. nih.gov |

| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. nih.govnih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) of 3:1. nih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1. thermofisher.com |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, or temperature. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of mass spectrometry. cmbr-journal.com It is highly suitable for volatile and thermally stable compounds. emerypharma.com Primary amines like this compound often exhibit poor chromatographic behavior (e.g., peak tailing) and may not be sufficiently volatile for direct GC analysis. emerypharma.comsemanticscholar.org

Therefore, derivatization is typically required to improve its analytical properties for GC-MS. emerypharma.comresearchgate.net This involves chemically modifying the amine group to form a less polar and more volatile derivative, for example, through acylation or silylation. semanticscholar.orgresearchgate.net

Once derivatized, the compound can be analyzed using a standard GC-MS system. The GC separates the derivatized analyte from other components in the sample matrix. ccsknowledge.com The separated components then enter the mass spectrometer, which provides detailed structural information and sensitive quantification. waters.com Electron Ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, often referred to as a "fingerprint," which can be used for identification by comparing it to spectral libraries. nih.gov Chemical Ionization (CI) is a softer ionization technique that often preserves the molecular ion, which is crucial for confirming the molecular weight of the analyte. littlemsandsailing.com

| Parameter | Typical Condition |

|---|---|

| GC Column | Fused silica capillary column, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness). cmbr-journal.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). cmbr-journal.com |

| Injector Temperature | 250-280°C. oup.com |

| Oven Temperature Program | Initial temperature of 60-150°C, held for 1-2 minutes, then ramped at 10-50°C/min to a final temperature of 250-280°C. cmbr-journal.comwaters.com |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV or Chemical Ionization (CI) with a reagent gas like ammonia (B1221849) or methane. nih.govwaters.com |

| Detector | Mass Spectrometer (e.g., Quadrupole or Time-of-Flight). waters.com |

Ion Chromatography (IC) is a specialized form of liquid chromatography for the separation of ionic species. metrohm.com Since amines are weak bases and exist as cations in acidic solutions, cation-exchange chromatography is a well-established method for their analysis. thermofisher.comthermofisher.com This technique is particularly valuable for determining amines in aqueous samples and complex matrices without the need for derivatization. thermofisher.com

In a typical IC setup for amine analysis, a cation-exchange column is used with an acidic eluent, such as methanesulfonic acid. thermofisher.com The separation is based on the interaction of the protonated amine (cation) with the negatively charged stationary phase. Suppressed conductivity detection is commonly employed, where a suppressor device reduces the conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte and improving detection limits. thermofisher.com

Modern IC systems, known as Reagent-Free™ Ion Chromatography (RFIC™), can electrolytically generate the eluent inline, ensuring high precision and consistency in separations. thermofisher.com IC methods are widely used in the pharmaceutical industry for the determination of active ingredients and impurities. thermofisher.com Given its chemical nature, this compound is a suitable candidate for analysis by IC.

Derivatization Strategies for Enhanced Analytical Detection of this compound

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method. sdiarticle4.com For a primary amine like this compound, derivatization is employed to improve chromatographic behavior, increase detection sensitivity, and enhance selectivity. thermofisher.comactascientific.com This can be done either before the chromatographic separation (pre-column) or after (post-column). actascientific.com

In pre-column derivatization, the analyte is reacted with a labeling reagent before being injected into the chromatograph. shimadzu.com This approach is widely used in both HPLC and GC. The primary goal is to attach a chromophore or fluorophore to the amine, making it readily detectable by UV-Visible or fluorescence detectors, which offer much higher sensitivity than direct detection of the underivatized amine. thermofisher.com This technique can also reduce the polarity of the compound, leading to better retention and peak shape in reversed-phase HPLC. thermofisher.com

Several reagents are commonly used for the pre-column derivatization of primary amines. researchgate.net

| Derivatizing Reagent | Abbreviation | Reaction Principle | Detection Method |

|---|---|---|---|

| o-Phthalaldehyde (B127526) | OPA | Reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. nih.gov The reaction is rapid at room temperature. thermofisher.com | Fluorescence. actascientific.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Reacts with both primary and secondary amines under mild conditions to form stable, fluorescent derivatives. thermofisher.com | Fluorescence. sdiarticle4.com |

| Dansyl Chloride | DNS-Cl | Reacts with primary and secondary amines under alkaline conditions to form highly fluorescent and UV-active sulfonamide derivatives. sdiarticle4.comnih.gov | Fluorescence, UV-Visible. sdiarticle4.com |

| Phenylisothiocyanate | PITC | Reacts with primary and secondary amino groups to form phenylthiocarbamyl (PTC) derivatives that are strongly UV-absorbent. creative-proteomics.com | UV-Visible. actascientific.com |

| 2,4-Dinitrofluorobenzene | DNFB | Reacts with primary and secondary amines to form stable, UV-active dinitrophenyl (DNP) derivatives. creative-proteomics.com | UV-Visible. thermofisher.com |

Post-column derivatization involves performing the chemical reaction after the analyte has been separated on the analytical column but before it reaches the detector. pickeringlabs.com A reagent is continuously pumped and mixed with the column effluent in a reaction coil, which may be heated to facilitate the reaction. pickeringlabs.com

This approach has distinct advantages over pre-column methods. Since the derivatization occurs after separation, the formation of multiple derivative products or by-products does not complicate the chromatogram. shimadzu.com This leads to improved reproducibility and makes the method more suitable for routine analysis in quality control settings. shimadzu.com

Common reagents used in post-column systems for amine analysis include ninhydrin (B49086) and o-phthalaldehyde (OPA). actascientific.comactascientific.com

Ninhydrin: A classical reagent that reacts with primary and secondary amines to produce a deep purple-colored compound (Ruhemann's purple), which is detected by a UV-Visible detector at 570 nm. shimadzu.comsdiarticle4.com

o-Phthalaldehyde (OPA): As in pre-column derivatization, OPA reacts with primary amines to form fluorescent products, offering high sensitivity and selectivity. actascientific.com

The main limitation of post-column derivatization is that it can lead to some band broadening due to the additional volume of the reactor and tubing, which can slightly decrease chromatographic efficiency compared to pre-column methods. nih.gov However, modern reaction flow techniques can minimize this effect. nih.gov

Pharmacological and Biological Research on 1 Cyclohexanecarbonylpiperidin 4 Amine

Enzyme Interaction and Inhibition Studies of 1-Cyclohexanecarbonylpiperidin-4-amine

The N-acylpiperidine structure present in this compound is a common motif in a variety of enzyme inhibitors. Research into analogous compounds provides a framework for understanding its potential enzyme-modulating capabilities.

The piperidine (B6355638) ring is a core structural element in several known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission. For instance, donepezil, a prominent medication for Alzheimer's disease, features a piperidine moiety that plays a crucial role in its binding to the active site of AChE.

Research on various N-benzylpiperidine carboxamide derivatives has demonstrated their potential as cholinesterase inhibitors. While specific data for this compound is not available, studies on related compounds show a range of inhibitory potencies. For example, certain phenoxyethyl piperidine derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Phenoxyethyl piperidine derivative (5c) | eeAChE (electric eel) | 0.5 |

This data on a related piperidine derivative suggests that the piperidine scaffold can be effectively targeted for cholinesterase inhibition. The specific substitutions on the piperidine nitrogen and the 4-position are critical for determining the potency and selectivity of inhibition.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. While direct studies on this compound are lacking, research on other heterocyclic compounds, including those with piperidine rings, has shown inhibitory activity against various CA isoforms. For example, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been investigated as human carbonic anhydrase inhibitors.

| Compound | Target Isoform | Ki (nM) |

|---|---|---|

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative (6) | hCA I | 7.9 |

These findings indicate that the piperidine scaffold can be functionalized to interact with the active site of carbonic anhydrases, suggesting that this compound could potentially exhibit similar activity depending on its ability to interact with the zinc ion and surrounding amino acid residues in the enzyme's active site.

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters and are important targets in the treatment of depression and neurodegenerative diseases. The piperidine nucleus is a versatile scaffold for the development of MAO inhibitors.

A review of the literature highlights that various piperidine derivatives have been synthesized and evaluated for their MAO inhibitory activity. For instance, a study on pyridazinobenzylpiperidine derivatives identified compounds with potent and selective MAO-B inhibition.

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| Pyridazinobenzylpiperidine derivative (S5) | MAO-B | 0.203 | 19.04 |

| MAO-A | 3.857 |

These results demonstrate that the piperidine ring can be incorporated into molecules that selectively inhibit MAO-B. The nature of the substituent on the piperidine nitrogen is a key determinant of this activity.

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including drugs. The interaction of new chemical entities with CYP enzymes is a critical aspect of drug development to assess the potential for drug-drug interactions. Piperidine-containing compounds are known to be metabolized by CYP enzymes, and some can also act as inhibitors or inducers of these enzymes.

For example, the metabolism of the piperidine-type phenothiazine (B1677639) neuroleptic, thioridazine, is primarily mediated by CYP1A2 and CYP3A4 for 5-sulfoxidation and N-demethylation, while CYP2D6 is the main enzyme for mono-2- and di-2-sulfoxidation. While specific modulatory data for this compound is not available, the presence of the piperidine ring suggests it would likely be a substrate for one or more CYP isoforms. The potential for inhibition or induction would depend on the specific interactions of the entire molecule with the active sites of these enzymes.

Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the generation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Inhibition of gamma-secretase is, therefore, a significant area of research for Alzheimer's therapeutics. Notably, various piperidine amides have been investigated as gamma-secretase inhibitors.

Research in this area has focused on optimizing 4,4-disubstituted piperidine structures to enhance their potency and pharmacokinetic properties. While specific inhibitory data for this compound against gamma-secretase has not been reported, the structural similarity to investigated piperidine amides suggests that this could be a potential area of biological activity. The development of amyloid precursor protein (APP) selective gamma-secretase inhibitors is an active area of investigation to minimize side effects related to the inhibition of other gamma-secretase substrates like Notch.

Receptor Binding Affinity and Selectivity Profiling of this compound

The piperidine scaffold is a common feature in ligands for a wide variety of G-protein coupled receptors (GPCRs) and ion channels. The 4-aminopiperidine (B84694) moiety, in particular, can serve as a key pharmacophoric element for receptor interaction.

Studies on piperidine-4-carboxamide derivatives have revealed their potential as dopamine (B1211576) reuptake inhibitors. Furthermore, research into other N-acyl-4-aminopiperidine derivatives has shown affinity for various receptors, including sigma (σ) and muscarinic acetylcholine (B1216132) receptors. For instance, certain piperidine derivatives have been identified as having high affinity for σ1 and σ2 receptors, which are implicated in a range of neurological functions and diseases. Similarly, modifications of the 4-amino-piperidine scaffold have led to the development of potent M3 muscarinic receptor antagonists.

While a specific receptor binding profile for this compound is not documented, its structure suggests the potential for interaction with various receptor systems. The cyclohexanecarbonyl group at the N1 position and the primary amine at the C4 position would be key determinants of its binding affinity and selectivity for any given receptor. Further experimental screening would be necessary to elucidate its specific receptor binding profile.

In Vitro Cellular and Biochemical Activity Assessments of this compound

No published studies were identified that investigated the in vitro cellular and biochemical activities of this compound. This includes a lack of information on its interactions with specific molecular targets, such as receptors, enzymes, ion channels, or transporters. As a result, no data on its potency, selectivity, or mechanism of action at a cellular or biochemical level can be provided.

In Vivo Mechanistic Pharmacology of this compound

Similarly, there is no available information from in vivo studies detailing the mechanistic pharmacology of this compound in any animal models. Research on its effects on physiological systems, its pharmacokinetic and pharmacodynamic properties, and its potential therapeutic or adverse effects has not been reported in the accessible scientific literature.

Mechanistic Investigations of 1 Cyclohexanecarbonylpiperidin 4 Amine Interactions

Elucidation of Molecular Mechanisms of Action for 1-Cyclohexanecarbonylpiperidin-4-amine

Currently, there is no publicly available research detailing the specific molecular mechanisms of action for this compound.

In a hypothetical investigation, the elucidation of its mechanism of action would involve identifying its molecular target(s) and the subsequent physiological and biochemical effects. This process would typically begin with binding assays to determine if the compound interacts with specific receptors, enzymes, or ion channels. For instance, radioligand binding assays could be used to assess its affinity for a panel of known biological targets. Subsequent functional assays would then be necessary to determine whether the compound acts as an agonist, antagonist, or modulator of the identified target's activity.

Biotransformation Pathways and Metabolite Identification of this compound

Specific biotransformation pathways and metabolites for this compound have not been documented in the scientific literature.

Generally, the biotransformation of a compound containing a piperidine (B6355638) ring involves Phase I and Phase II metabolic reactions. slideshare.net Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, could introduce or expose functional groups through oxidation, reduction, or hydrolysis. nih.govrsc.org For a molecule like this compound, potential Phase I metabolic transformations could include hydroxylation of the cyclohexane (B81311) or piperidine rings, N-dealkylation, or oxidation of the amine group. researchgate.net Phase II reactions would then involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione, to increase water solubility and facilitate excretion. slideshare.net The identification of these metabolites would typically be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro (e.g., liver microsomes) or in vivo studies.

Enzyme Kinetics and Thermodynamics of this compound Binding

There is no available data on the enzyme kinetics or thermodynamics of this compound binding to any biological target.

Should a specific enzyme target be identified for this compound, its binding kinetics would be characterized by determining key parameters such as the Michaelis constant (K_M) and the maximum reaction velocity (V_max). wikipedia.org These parameters provide insight into the enzyme's affinity for the substrate and its catalytic efficiency. wikipedia.org Techniques like surface plasmon resonance (SPR) could be employed to measure the association (k_on) and dissociation (k_off) rate constants of the compound binding to its target, which would further define the binding kinetics. nih.gov

The thermodynamics of binding would be investigated using methods such as isothermal titration calorimetry (ITC). tandfonline.com This technique directly measures the heat changes upon binding, allowing for the determination of the binding affinity (K_D), enthalpy change (ΔH), and entropy change (ΔS). tandfonline.comrsc.org This thermodynamic signature provides a deeper understanding of the forces driving the binding interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. rsc.orgwhiterose.ac.uk

Investigation of Allosteric Modulation and Target Engagement for this compound

No studies have been published investigating the potential allosteric modulation or target engagement of this compound.

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, thereby altering the target's affinity or efficacy for its endogenous ligand. nih.govdrugdiscoverytrends.com To investigate if this compound acts as an allosteric modulator, functional assays would be conducted in the presence of a known orthosteric ligand. A positive allosteric modulator (PAM) would potentiate the effect of the orthosteric ligand, while a negative allosteric modulator (NAM) would reduce it. nih.gov

Target engagement studies are crucial to confirm that a compound interacts with its intended target in a cellular or in vivo environment. conceptlifesciences.comcatapult.org.uk Techniques such as the cellular thermal shift assay (CETSA) could be used to demonstrate direct binding to the target protein in cells. catapult.org.uk Other methods, including fluorescence-based assays or chemoproteomic approaches, can provide quantitative data on the extent of target engagement within a complex biological system. acs.orgnih.gov

Computational and Chemoinformatic Studies of 1 Cyclohexanecarbonylpiperidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity of 1-Cyclohexanecarbonylpiperidin-4-amine

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are pivotal for elucidating the electronic structure and reactivity of this compound. These calculations can determine optimized molecular geometry, atomic charges, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's stability and reactive sites. researchgate.netresearchgate.net

For instance, the calculated electrostatic potential map would reveal the distribution of charge across the molecule. The nitrogen and oxygen atoms of the amide group and the nitrogen of the piperidine (B6355638) ring are expected to be regions of high electron density, making them potential sites for electrophilic attack and hydrogen bonding. Conversely, the hydrogen atoms attached to the amine group would be electron-deficient and thus susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative Example)

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 2.1 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.6 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.2 D | Influences the molecule's solubility and binding orientation. |

Note: The data in this table is illustrative and intended to represent typical outputs of quantum chemical calculations.

Molecular Dynamics Simulations of this compound in Biological Environmentsresearchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of how this compound behaves in a biological environment, such as in aqueous solution or near a cell membrane. researchgate.net These simulations track the movements of every atom in the system over time, offering insights into the compound's conformational flexibility, solvation, and potential to cross biological membranes.

An MD simulation could reveal the stable conformations of the cyclohexyl and piperidine rings, as well as the orientation of the carbonyl group. The interactions of the amine and amide groups with water molecules would also be detailed, highlighting the formation of hydrogen bonds that influence its solubility and bioavailability. cmjpublishers.com

Molecular Docking Investigations of Protein-Ligand Interactions with 1-Cyclohexanecarbonylpiperidin-4-aminemdpi.comnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com For this compound, docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the protein-ligand complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

For example, docking this compound into the active site of a hypothetical kinase could show the amine group of the piperidine ring forming a hydrogen bond with a glutamic acid residue, while the cyclohexyl group fits into a hydrophobic pocket. mdpi.com The carbonyl oxygen may also act as a hydrogen bond acceptor. mdpi.com Such studies are crucial for understanding the molecular basis of the compound's potential biological activity. researchgate.net

Table 2: Predicted Interactions of this compound with a Hypothetical Protein Target (Illustrative Example)

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond | 2.8 |

| LEU 83 | Hydrophobic | 3.5 |

| TYR 81 | π-π Stacking | 4.2 |

| GLN 130 | Hydrogen Bond | 3.1 |

Note: The data in this table is illustrative and represents typical outputs from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov For analogues of this compound, a QSAR study could be developed to predict their inhibitory activity against a specific enzyme based on various molecular descriptors. ebi.ac.uk

These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). ebi.ac.uk A robust QSAR model can guide the design of new analogues with improved potency and desired properties. ebi.ac.uk

Chemoinformatic Analysis and Database Mining for this compound Related Scaffolds

Chemoinformatic analysis and database mining are powerful tools for identifying compounds with similar structural features to this compound and for exploring the chemical space around its core scaffold. By searching large chemical databases like PubChem or ChEMBL, researchers can find other molecules containing the cyclohexanecarbonylpiperidine scaffold and analyze their reported biological activities.

This approach can help in identifying potential off-target effects, repurposing opportunities, and understanding the general "drug-likeness" of this chemical class. Analysis of the physicochemical properties of related compounds can also provide insights into their likely ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Role of 1 Cyclohexanecarbonylpiperidin 4 Amine in Drug Discovery and Development Research

Identification as a Chemical Scaffold of Interest in Hit-to-Lead Optimization

No published research identifies 1-Cyclohexanecarbonylpiperidin-4-amine as a "hit" compound or a scaffold for further optimization in a drug discovery campaign.

Lead Optimization Strategies and Structure-Activity Relationship (SAR) Studies for this compound Analogues

There are no available SAR studies that would describe the effects of chemical modifications to the cyclohexanecarbonyl or piperidin-4-amine core of this molecule on biological activity.

Target Identification and Validation in Disease Models Relevant to this compound

No biological targets have been identified for this compound, and consequently, no validation studies in disease models have been published.

Application in Fragment-Based Drug Discovery and Design with this compound

There is no evidence to suggest that this compound has been used as a fragment or a starting point for fragment-based drug design.

Future Research Directions and Unexplored Avenues for 1 Cyclohexanecarbonylpiperidin 4 Amine

Development of Novel Synthetic Methodologies for Structural Diversification

The future utility of the 1-Cyclohexanecarbonylpiperidin-4-amine scaffold is intrinsically linked to the ability to generate a diverse library of analogues. Advanced synthetic strategies will be crucial for exploring the chemical space around this core structure.

Combinatorial and Parallel Synthesis: High-throughput synthesis techniques can be employed to rapidly generate extensive libraries of derivatives. nih.govuniroma1.it By utilizing the primary amine as a key diversification point, a multitude of substituents can be introduced via reactions such as reductive amination, acylation, and arylation. Similarly, employing a range of substituted cyclohexanecarboxylic acids in the initial acylation of 4-aminopiperidine (B84694) can introduce diversity at the other end of the molecule. Automated synthesis platforms could accelerate this process, enabling the creation of thousands of unique compounds for screening. uniroma1.it

Piperidine (B6355638) Ring Modification: While the core scaffold is a good starting point, future methodologies should focus on modifying the piperidine ring itself. Techniques such as the hydrogenation of substituted pyridine (B92270) precursors can yield a variety of cis- and trans-substituted piperidines, introducing stereochemical diversity. nih.govrsc.orgwhiterose.ac.uk Furthermore, late-stage functionalization methods, which involve the selective introduction of substituents onto the pre-formed piperidine ring, offer an efficient way to create complex analogues without de novo synthesis. acs.org Diversity-Oriented Synthesis (DOS) strategies can also be applied to generate architecturally complex and diverse piperidine-based scaffolds from simple starting materials. nih.gov

Stereoselective Synthesis: Many biological targets exhibit stereospecific binding. Therefore, the development of enantioselective synthetic routes to chiral derivatives of this compound is a critical future direction. thieme-connect.commdpi.com This could involve asymmetric cyclization reactions or the use of chiral auxiliaries to control the stereochemistry of substituents on the piperidine or cyclohexyl rings. Access to all possible stereoisomers of a given derivative is essential for a thorough investigation of its structure-activity relationship (SAR). nih.gov

Advanced Computational Approaches for Predictive Modeling and Design

In silico methods are indispensable tools for accelerating the drug discovery process. Applying these techniques to the this compound scaffold can guide the synthesis of compounds with higher probabilities of desired biological activity.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of analogues and testing their activity against a specific biological target, QSAR models can be developed. nih.govnih.gov These mathematical models correlate the chemical structure of the compounds with their biological activity, identifying key molecular descriptors (e.g., steric, electronic, hydrophobic properties) that influence potency. ijper.orgmdpi.com The resulting models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

Pharmacophore Modeling and Molecular Docking: Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.govresearchgate.net A pharmacophore model derived from known active compounds can be used to virtually screen large compound databases for molecules containing the this compound scaffold. Subsequently, molecular docking can simulate the binding of these virtual "hits" into the active site of a target protein, predicting their binding orientation and affinity. mdpi.comnih.govrsc.org This approach helps to rationalize observed activities and provides a structural basis for designing more potent and selective ligands. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time. For derivatives of this compound, MD simulations can assess the stability of the predicted binding pose from docking studies and reveal the role of specific interactions, such as hydrogen bonds and hydrophobic contacts, in ligand binding.

Exploration of New Biological Targets and Pathways

The piperidine heterocycle is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs targeting a wide range of biological systems. nih.govresearchgate.net A systematic screening of this compound and its derivatives could uncover novel therapeutic applications.

Central Nervous System (CNS) Targets: Piperidine and N-acyl piperidine structures are common in drugs targeting CNS disorders. nih.govnih.gov Libraries based on the this compound scaffold should be screened against a panel of CNS targets, including G-protein coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors, as well as ion channels and enzymes involved in neurotransmission. nih.gov

Antimicrobial and Antiparasitic Targets: There is a pressing need for new antimicrobial agents. The N-acyl piperidine motif has been explored for its potential to inhibit bacterial enzymes, such as those involved in fatty acid biosynthesis (e.g., FabI). nih.gov Screening against a panel of pathogenic bacteria and parasites could identify derivatives with potent antimicrobial or antiparasitic activity. nih.gov

Oncology Targets: Many anticancer agents incorporate heterocyclic scaffolds. Given the ability to generate significant structural diversity, libraries of this compound analogues could be evaluated in phenotypic screens against various cancer cell lines or in target-based assays against enzymes crucial for cancer progression, such as kinases or protein-protein interactions. clinmedkaz.org

Innovative Analytical Techniques for Real-Time Monitoring and Profiling

Advancements in analytical chemistry offer powerful tools for optimizing the synthesis and characterization of novel compounds.

Real-Time Reaction Monitoring: The synthesis of amide bonds, a key step in creating this compound and its analogues, can be monitored in real-time using process analytical technology (PAT). Techniques like in-situ infrared spectroscopy (ReactIR) and nuclear magnetic resonance (NMR) spectroscopy can track the consumption of reactants and the formation of products and intermediates. mt.comrsc.org This allows for precise control over reaction conditions, leading to improved yields and purity. Non-invasive methods, such as computer vision monitoring of colorimetric changes, are also emerging for tracking amide bond formation. chemrxiv.org

Advanced Mass Spectrometry (MS) for Profiling: High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is essential for the purification and structural confirmation of synthesized analogues. tandfonline.comnih.govrsc.org Modern MS techniques can also be used for metabolic profiling. By incubating derivatives with liver microsomes or other metabolic systems, LC-MS/MS can identify potential metabolites, providing early insights into the pharmacokinetic properties and potential metabolic liabilities of the compounds. acs.org Tagging strategies involving piperidine-based reagents can enhance MS signals and aid in the differentiation of isomeric metabolites. acs.org

Design of Multi-Target Directed Ligands incorporating the this compound Scaffold

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-Target Directed Ligands (MTDLs), single molecules designed to interact with multiple targets, represent a promising therapeutic strategy. nih.govresearchgate.net The this compound scaffold is an excellent starting point for designing such agents.

The strategy involves the molecular hybridization of two or more pharmacophores into a single molecule. researchgate.net The this compound structure offers several points for modification. For example, the primary amine at the 4-position can be used as a linker to attach a second pharmacophore known to bind to a different target. Alternatively, the cyclohexyl ring could be replaced with another cyclic or aromatic system that possesses affinity for a secondary target. This approach has been successfully used to create MTDLs for depression by combining pharmacophores for serotonin receptors and transporters. nih.govresearchgate.net By rationally combining the this compound core with other known pharmacophores, novel MTDLs with unique polypharmacological profiles could be developed for treating complex multifactorial diseases. nih.gov

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclohexanecarbonylpiperidin-4-amine, and how can purity be ensured?

- Methodology : The compound is typically synthesized via nucleophilic acyl substitution, where piperidin-4-amine reacts with cyclohexanecarbonyl chloride in anhydrous dichloromethane under nitrogen. Triethylamine is used as a base to neutralize HCl byproducts. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity is assessed via HPLC (C18 column, 254 nm UV detection) and confirmed by NMR (e.g., absence of unreacted amine protons at δ 1.2–1.5 ppm) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify structural features, such as the cyclohexanecarbonyl group (e.g., carbonyl carbon at ~175 ppm) and piperidine ring protons (δ 1.4–3.2 ppm).

- HPLC-MS : Quantifies purity and confirms molecular weight (e.g., [M+H]⁺ peak at m/z 225.2).

- IR Spectroscopy : Validates carbonyl stretching (~1650–1700 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during oxidation studies of piperidine derivatives?

- Methodology : Contradictions in rate constants (e.g., permanganate oxidation under acidic vs. alkaline conditions) require systematic validation:

Variable Control : Fix temperature (25°C ± 0.1°C) and ionic strength while varying pH.

Mechanistic Probes : Use radical scavengers (e.g., acrylonitrile) to test for free-radical intermediates.

Computational Validation : Compare experimental activation energies with DFT-calculated transition states .

Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?

- Methodology :

- Chiral Resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation, followed by recrystallization.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during acylation.

- Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) confirms enantiomeric excess (>98%) .

Q. How should researchers address discrepancies in biological activity data across structural analogs?

- Methodology :

SAR Analysis : Compare substituent effects (e.g., cyclohexane vs. benzyl groups) on receptor binding using molecular docking (AutoDock Vina).

Meta-Analysis : Aggregate data from analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to identify activity trends.

Experimental Replication : Validate conflicting results under standardized assay conditions (e.g., fixed ATP concentration in kinase inhibition studies) .

Q. What computational approaches predict the compound’s reactivity in novel reaction environments?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G* to model transition states for acyl transfer reactions.

- Solvent Modeling : Apply COSMO-RS to predict solvent effects on reaction kinetics.

- Machine Learning : Train models on existing kinetic data (e.g., Arrhenius parameters) to forecast reactivity in untested solvents .

Q. How do solvent polarity and proticity influence the compound’s stability during long-term storage?

- Methodology :

- Accelerated Degradation Studies : Store samples in DMSO, ethanol, and water at 40°C for 6 months. Monitor degradation via LC-MS (e.g., hydrolysis of the amide bond).

- Kinetic Profiling : Calculate degradation rate constants (k) using first-order kinetics. Polar aprotic solvents (e.g., DMSO) typically enhance stability (k < 0.001 day⁻¹) .

Q. What in vitro assays are suitable for preliminary pharmacological profiling?

- Methodology :

- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4 with BFC) to assess metabolic interactions.

- hERG Binding : Radioligand displacement assays (³H-dofetilide) evaluate cardiotoxicity risk.

- Plasma Stability : Incubate compound in human plasma (37°C, 24 hr) and quantify remaining via UPLC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。